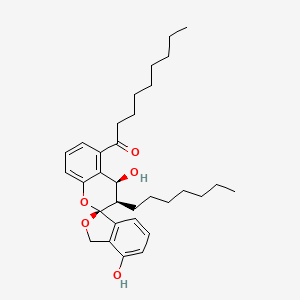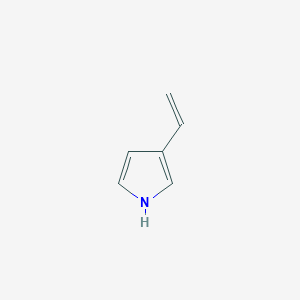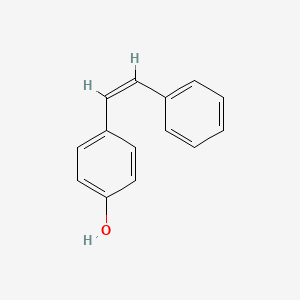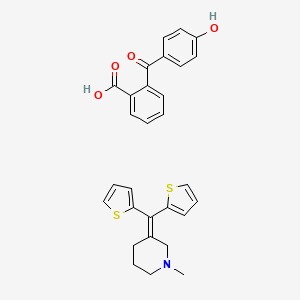
(E,E,E)-N-(2-Methylpropyl)hexadeca-2,6,8-trien-10-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E,E)-N-(2-Methylpropyl)hexadeca-2,6,8-trien-10-ynamide is a fatty amide.
Scientific Research Applications
Insecticidal Applications
- Certain isobutylamides, structurally similar to the requested compound, exhibit significant insecticidal properties. For example, N-(2-Methylpropyl)-6-phenyl-2(E),4(E)-hexadienamide showed lethal activity against houseflies and tobacco budworms (Latif et al., 1998).
Synthetic and Chemical Applications
- Ynamides, including compounds similar to the one , are utilized in various synthetic transformations. Their unique electronic properties make them versatile for creating complex molecular structures. The catalytic asymmetric addition of ynamides to aldehydes, for instance, opens up pathways to a diverse family of N-substituted propargylic alcohols (Cook & Wolf, 2014).
- The reactivity and selectivity of ynamides in different chemical reactions have been extensively studied. For example, the application of ynamides as substrates in reactions with diorganyl dichalcogenides and iron(III) chloride leads to the selective formation of various compounds (Goulart et al., 2020).
Biological Activity and Stability
- Certain analogues of lipoxins, which include triene structures similar to the compound , have been found to possess enhanced chemical and metabolic stability while maintaining anti-inflammatory activity in vivo (Guilford et al., 2004).
properties
Molecular Formula |
C20H31NO |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(2E,6E,8E)-N-(2-methylpropyl)hexadeca-2,6,8-trien-10-ynamide |
InChI |
InChI=1S/C20H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19(2)3/h10-13,16-17,19H,4-7,14-15,18H2,1-3H3,(H,21,22)/b11-10+,13-12+,17-16+ |
InChI Key |
OIPHBJBKSAKTTI-IVZWYUIFSA-N |
Isomeric SMILES |
CCCCCC#C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
SMILES |
CCCCCC#CC=CC=CCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CCCCCC#CC=CC=CCCC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-naphthalen-1-ylacetate](/img/structure/B1241560.png)


![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)